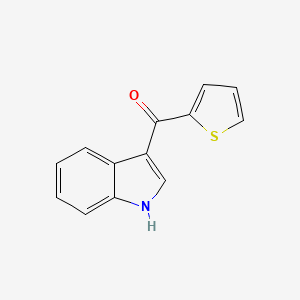

1H-indol-3-yl(thiophen-2-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-3-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-13(12-6-3-7-16-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOLLNOZJTUTPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Indol 3 Yl Thiophen 2 Yl Methanone and Analogues

Direct Synthetic Routes to 1H-indol-3-yl(thiophen-2-yl)methanone

The most straightforward approach to synthesizing this compound involves the direct acylation of indole (B1671886) with a thiophene-2-carbonyl derivative. One of the most common methods for this transformation is the Friedel-Crafts acylation. researchgate.netnih.govorganic-chemistry.org This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst to activate an acylating agent, such as thiophene-2-carbonyl chloride or thiophene-2-carboxylic anhydride, which then reacts preferentially at the electron-rich C3 position of the indole ring. researchgate.net

The choice of Lewis acid is crucial to the success of the reaction, as indole can be sensitive to strong acids. researchgate.net Common Lewis acids used for the acylation of indoles include tin(IV) chloride (SnCl₄), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂). researchgate.netgoogle.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or carbon disulfide at low temperatures to minimize side reactions. A general scheme for the Friedel-Crafts acylation of indole is presented below:

General Reaction Scheme for Friedel-Crafts Acylation:

Another direct method that can be considered is the Vilsmeier-Haack reaction. While traditionally used for formylation, this reaction can be adapted for acylation by using an appropriate Vilsmeier reagent derived from a substituted amide and phosphoryl chloride. wikipedia.orgsid.irijpcbs.com This method also proceeds via an electrophilic attack at the C3 position of indole.

Palladium-Catalyzed Cross-Coupling Reactions for Analogous Structures

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods are particularly useful for constructing complex molecules containing multiple aromatic or heteroaromatic rings, such as analogues of this compound.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate. tcichemicals.comnih.gov This reaction is widely used for the synthesis of biaryl and heteroaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large number of boronic acids. tcichemicals.comorganic-chemistry.org

For the synthesis of analogues of this compound, two main disconnection approaches can be envisioned using the Suzuki-Miyaura coupling:

Coupling of a 3-haloindole with a thiophene-2-boronic acid derivative, followed by carbonyl insertion or oxidation.

Coupling of an indole-3-boronic acid with a 2-halothiophene derivative, followed by subsequent functional group manipulation to introduce the carbonyl linker.

A more direct approach involves the carbonylative Suzuki-Miyaura coupling, where carbon monoxide is incorporated during the reaction to form the ketone functionality directly. nih.gov Alternatively, a Suzuki-Miyaura coupling can be performed between a 3-haloindole and a boronic acid derivative of a thiophene (B33073) aldehyde or a protected hydroxymethylthiophene, which can then be oxidized to the desired ketone.

The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a solvent system, often a mixture of an organic solvent and water. tcichemicals.com

Table 1: Examples of Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Typical Substrates | Reference |

| Pd(OAc)₂ | Tri-tert-butylphosphine | Heteroaryl bromides | researchgate.net |

| PdCl₂(dppf) | dppf | Aryl and heteroaryl halides | tcichemicals.com |

| Pd(PPh₃)₄ | Triphenylphosphine | Aryl and heteroaryl halides | tcichemicals.com |

| Pd(OAc)₂ | XPhos | Heteroaryl chlorides and tosylates | researchgate.net |

Multi-Component Reaction Approaches for Indole-Thiophene Hybrid Systems

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. researchgate.netrug.nl MCRs are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity. rug.nl

Several MCRs have been developed for the synthesis of complex indole-containing heterocyclic systems. For the construction of indole-thiophene hybrids, an MCR could be designed that incorporates indole, a thiophene derivative, and one or more other components to build a larger, more complex scaffold that includes the this compound substructure.

For instance, a one-pot reaction involving an indole derivative, a thiophene-containing building block, and a third component could lead to the formation of a complex heterocyclic system. An example from the literature describes a one-pot, four-component reaction for the synthesis of 2-(1H-indol-3-yl)-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. This reaction utilizes 3-cyanoacetyl indole, thiophene-2-carboxaldehyde, cyclooctanone, and ammonium (B1175870) acetate.

Another approach involves the use of indole derivatives in MCRs to generate libraries of bioactive compounds. researchgate.net For example, a multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been reported, showcasing the utility of MCRs in creating complex indole-based molecules. nih.gov

Metal-Mediated and Catalytic Oxidative Cyclization Reactions

Metal-mediated and catalytic oxidative reactions provide alternative pathways for the synthesis of indole-thiophene systems, often through C-H activation or oxidative coupling mechanisms. These methods can offer novel disconnections and access to structures that may be difficult to prepare using traditional methods.

Copper-Catalyzed Oxidative Decarbethoxylation

Copper-catalyzed reactions are known for their utility in forming carbon-heteroatom and carbon-carbon bonds. Copper-catalyzed oxidative coupling reactions can be employed for the synthesis of biaryl and heteroaryl compounds. rsc.orgacs.org In the context of synthesizing indole-thiophene structures, a copper-catalyzed oxidative cross-coupling between indole and a suitable thiophene derivative could be envisioned.

While direct oxidative decarbethoxylation leading to the target molecule is not explicitly detailed in the provided context, the principles of copper-catalyzed C-H functionalization are relevant. For instance, copper-catalyzed oxidative C-H/N-H coupling of azoles and thiophenes has been reported. researchgate.net This suggests the possibility of developing a copper-catalyzed C-H acylation of indoles with thiophene aldehydes or their derivatives.

Ruthenium(II)-Catalyzed C−H Activation

Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unreactive C-H bonds. mdpi.comrsc.orgresearchgate.net This methodology allows for the introduction of various functional groups onto aromatic and heteroaromatic rings with high regioselectivity, often guided by a directing group. nih.gov

For the synthesis of this compound analogues, a ruthenium-catalyzed C-H activation strategy could be employed to couple an indole derivative with a thiophene-containing partner. For example, a directing group at the N1 position of indole could direct the C-H activation to the C2 or C7 position, followed by coupling with a thiophene derivative. Subsequent manipulation of the directing group and introduction of the carbonyl at C3 would lead to the desired analogue.

Ruthenium catalysts, such as [Ru(p-cymene)Cl₂]₂, are commonly used for these transformations, often in the presence of a co-catalyst or additive. rsc.org The reaction conditions are typically mild, and the methodology has been applied to the synthesis of a variety of substituted indoles. mdpi.comresearchgate.net

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Direct Synthetic Routes | Straightforward, often high-yielding for simple substrates. | Can be limited by substrate scope and regioselectivity issues. Indole can be sensitive to strong acids. |

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, mild reaction conditions, wide availability of starting materials. | Cost of palladium catalysts, potential for side reactions. |

| Multi-Component Reactions | High atom economy, operational simplicity, rapid generation of molecular complexity. | Can be challenging to optimize, may require specific substrate combinations. |

| Metal-Mediated Oxidative Reactions | Access to novel disconnections and complex structures, direct functionalization of C-H bonds. | May require stoichiometric amounts of metal, can have limited substrate scope and regioselectivity. |

Functional Group Interconversion and Derivatization Strategies for this compound and Analogues

The chemical scaffold of this compound presents multiple sites for functional group interconversion and derivatization, allowing for the synthesis of a diverse range of analogues. The primary sites for such transformations are the carbonyl group and the indole ring.

Nucleophilic Addition to Carbonyl Group

The carbonyl group in this compound is an electrophilic center and is susceptible to nucleophilic attack. This reactivity allows for the transformation of the ketone into a variety of other functional groups, providing a key strategy for the synthesis of diverse derivatives. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions.

Common nucleophilic addition reactions applicable to this carbonyl group include:

Reduction to Alcohols: The carbonyl can be reduced to a secondary alcohol, (1H-indol-3-yl)(thiophen-2-yl)methanol, using various reducing agents. This transformation is fundamental for accessing a different class of compounds with potentially distinct biological activities.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the carbonyl group allows for the introduction of a wide range of alkyl, aryl, or vinyl substituents. This leads to the formation of tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an alkene, creating a carbon-carbon double bond at this position. This provides a route to compounds with an exocyclic double bond.

Formation of Imines and Related Derivatives: Condensation with primary amines yields imines (Schiff bases). Further reaction with other nitrogen nucleophiles like hydroxylamine, hydrazine, and semicarbazide (B1199961) can produce oximes, hydrazones, and semicarbazones, respectively. These derivatives are often crystalline solids and can be useful for characterization or as intermediates for further synthesis.

The table below summarizes some potential nucleophilic addition reactions at the carbonyl group of this compound.

| Reagent/Reaction Type | Product Functional Group | General Product Structure |

| Sodium borohydride (B1222165) (NaBH₄) / Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol | |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | |

| Wittig Reagent (Ph₃P=CR₂) | Alkene | |

| Primary Amine (R-NH₂) | Imine |

Note: The images in the table are illustrative representations of the product structures.

Electrophilic Substitution on Indole Ring

The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophilic substitution. The preferred site for electrophilic attack on the indole nucleus is the C3 position. However, in this compound, the C3 position is already substituted. Consequently, electrophilic substitution reactions will occur at other positions of the indole ring. The presence of the deactivating acyl group at C3 directs incoming electrophiles primarily to the C5 and C6 positions of the benzene (B151609) portion of the indole ring, and to a lesser extent, to the C2 position of the pyrrole (B145914) ring. The nitrogen atom of the indole can also undergo substitution, particularly under basic conditions.

Key electrophilic substitution reactions for derivatizing the indole ring of this compound include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the indole ring can be achieved using various halogenating agents. These halogenated derivatives can serve as precursors for further cross-coupling reactions.

Nitration: Nitration of the indole ring can be accomplished using nitrating agents, typically introducing a nitro group at the C5 or C6 position.

Sulfonation: Reaction with sulfuric acid or other sulfonating agents can introduce a sulfonic acid group onto the indole ring.

Friedel-Crafts Alkylation and Acylation: While the indole ring is already acylated at the C3 position, further Friedel-Crafts reactions can potentially occur at other positions under specific conditions, though they may be challenging due to the deactivating nature of the existing acyl group.

N-Alkylation/N-Acylation: The indole nitrogen can be deprotonated with a base, followed by reaction with an electrophile (e.g., alkyl halide or acyl chloride) to yield N-substituted derivatives. For instance, treatment with a base like sodium hydride followed by an alkyl halide would lead to N-alkylation.

An example of a related electrophilic substitution is the iodine-catalyzed reaction of indolylmethanols with other indoles to form diindolylmethanes. beilstein-journals.orgnih.gov While the starting material is an alcohol, the principle involves the generation of an electrophilic species at the C3-benzylic position that then attacks another indole ring. beilstein-journals.orgnih.gov This highlights the reactivity of the indole nucleus towards electrophiles.

Synthesis of Key Intermediates for this compound Synthesis

The most direct and common method for the synthesis of this compound is the Friedel-Crafts acylation of indole with a suitable thiophene-2-carbonyl derivative. This reaction is a classic example of electrophilic aromatic substitution where the indole acts as the nucleophile and the acylating agent is the electrophile.

Key Intermediate: Thiophene-2-carbonyl chloride

The primary intermediate required for this synthesis is thiophene-2-carbonyl chloride. This acyl chloride can be prepared from commercially available thiophene-2-carboxylic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis of this compound

The synthesis of the target compound is typically achieved through the following steps:

Activation of Thiophene-2-carboxylic Acid: Thiophene-2-carboxylic acid is converted to the more reactive thiophene-2-carbonyl chloride.

Friedel-Crafts Acylation: Indole is reacted with thiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst. researchgate.netnih.govorganic-chemistry.org Common Lewis acids for this reaction include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), or zinc chloride (ZnCl₂). researchgate.net The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and facilitating the attack by the electron-rich indole ring at the C3 position.

The table below outlines the key reactants and reagents for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| Indole | Thiophene-2-carbonyl chloride | Lewis Acid (e.g., AlCl₃, SnCl₄) | This compound |

An alternative approach involves the protection of the indole nitrogen, for example, with a phenylsulfonyl group, before Friedel-Crafts acylation. researchgate.net This can sometimes improve yields and regioselectivity. The protecting group is then removed in a subsequent step to yield the final product. researchgate.net

Chemical Transformations and Derivatization Studies of 1h Indol 3 Yl Thiophen 2 Yl Methanone Scaffold

Reactions at the Indole (B1671886) Nitrogen (N1-functionalization)

The nitrogen atom of the indole ring (N1) is a common site for functionalization, although its nucleophilicity is somewhat reduced. nih.gov This position readily undergoes reactions such as alkylation, acylation, and arylation to yield a variety of N-substituted derivatives.

N-Alkylation: The introduction of alkyl groups at the N1 position is a fundamental transformation. This can be achieved through various methods, including the use of alkyl halides in the presence of a base. youtube.com For instance, the reaction of an indole with a primary alkyl halide after deprotonation with a strong base like sodium hydride is a common strategy. youtube.com Microwave-assisted N-alkylation has also been reported as an efficient method. google.com Enantioselective methods for N-alkylation have been developed to introduce chirality at the nitrogen atom, which is a significant feature in many biologically active compounds. nih.govmdpi.com

N-Acylation: Acylation at the indole nitrogen introduces a carbonyl group, which can influence the electronic properties of the indole ring. Traditional methods often involve the use of reactive acylating agents like acyl chlorides. nih.gov However, milder and more chemoselective methods have been developed, such as the use of thioesters as the acyl source. nih.gov Direct N-acylation using carboxylic acids in the presence of a catalyst like boric acid has also been demonstrated as a facile and economical approach. clockss.org

N-Arylation: The formation of a C-N bond between the indole nitrogen and an aryl group is another important modification. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a widely used method for this purpose. nih.govnih.gov Palladium-catalyzed N-arylation, such as the Buchwald-Hartwig amination, also provides an effective route to N-arylindoles. nih.gov

Table 1: Examples of N1-Functionalization Reactions of Indole Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, strong base (e.g., NaH) | N-Alkylindole |

| N-Acylation | Thioester, Cs2CO3, xylene, 140 °C nih.gov | N-Acylindole nih.gov |

| N-Arylation | Aryl iodide, CuI, diamine ligand nih.gov | N-Arylindole nih.gov |

Substitutions and Transformations on the Indole Ring System

The indole ring itself is susceptible to a range of substitutions and transformations, primarily electrophilic substitutions at the C2 and C3 positions due to their inherent nucleophilicity. nih.gov

Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, can introduce various functional groups onto the indole nucleus. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents already present on the ring. For instance, Friedel-Crafts acylation of 1-(phenylsulfonyl)indole occurs regioselectively at the C3 position. researchgate.net

Furthermore, the indole ring can participate in cycloaddition reactions and can be a precursor for the synthesis of more complex heterocyclic systems. Palladium-catalyzed annulation of 2-haloanilines with alkynes is a significant method for constructing the indole ring system itself. orientjchem.org

Modifications and Reactions of the Thiophene (B33073) Moiety

The thiophene ring in the 1H-indol-3-yl(thiophen-2-yl)methanone scaffold is also amenable to various chemical modifications. Electrophilic aromatic substitution is a key reaction for introducing substituents onto the thiophene ring. The position of substitution is influenced by the directing effects of the carbonyl group and the sulfur atom.

Fiesselmann thiophene synthesis is a notable method for constructing substituted thiophene rings, which can then be incorporated into more complex structures. nih.gov This method involves the condensation of chloro-substituted thiophene carboxylates with methyl thioglycolate. nih.gov The resulting substituted thieno[3,2-b]thiophene derivatives can be further elaborated. nih.gov

Alterations and Reactivity at the Methanone (B1245722) Bridge

The carbonyl group of the methanone bridge is a key reactive site. It can undergo a variety of nucleophilic addition reactions, reductions, and can serve as a handle for further derivatization.

Reduction of the carbonyl group to a methylene group can be achieved using various reducing agents, effectively removing the ketone functionality. Conversely, the carbonyl group can be converted into other functional groups, such as oximes or hydrazones, by reaction with hydroxylamine or hydrazine derivatives, respectively. These transformations provide a route to a wide range of derivatives with altered electronic and steric properties. The presence of the carbonyl group also influences the reactivity of the adjacent positions on both the indole and thiophene rings.

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Core

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclizations that utilize the reactive sites on both the indole and thiophene rings, as well as the methanone bridge.

For example, Fischer indole synthesis can be employed to construct an indole ring fused to the thiophene moiety, leading to thieno[2',3':4,5]thieno[3,2-b]indoles. nih.gov This reaction typically involves the treatment of a suitable ketone with an arylhydrazine in an acidic medium. nih.gov Similarly, intramolecular cyclization reactions can lead to the formation of other fused systems, such as indolo[1,2-a]quinoxalines. nih.gov

Table 2: Examples of Fused Heterocyclic Systems Derived from Indole and Thiophene Precursors

| Fused System | Synthetic Strategy | Key Precursors |

| Thieno[2',3':4,5]thieno[3,2-b]indoles | Fischer Indole Synthesis nih.gov | Thieno[3,2-b]thiophen-3(2H)-ones, Arylhydrazines nih.gov |

| Thieno[2,3-b]indoles | Radical Cyclization | (o-bromoindolyl)acrylonitrile nih.gov |

| Thieno[3,2-b]indoles | Palladium-catalyzed C-N coupling | 3-bromo-2-(2-bromophenyl)thiophene nih.gov |

| Indolo[1,2-a]quinoxalines | Intramolecular Cyclization | 2-substituted indoles from Ugi multicomponent reaction nih.gov |

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 1H-indol-3-yl(thiophen-2-yl)methanone, both ¹H and ¹³C NMR would provide definitive information on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons on the indole (B1671886) and thiophene (B33073) rings. The indole N-H proton would appear as a broad singlet at a significantly downfield chemical shift (typically δ 11.0-12.0 ppm), a characteristic feature for N-H protons in indoles mdpi.com. The protons on the indole ring (H2, H4-H7) and the thiophene ring (H3', H4', H5') would resonate in the aromatic region (δ 7.0-8.5 ppm). The H2 proton of the indole ring is anticipated to be a singlet or a narrow triplet, appearing downfield due to the influence of the adjacent carbonyl group. The protons of the benzo portion of the indole ring (H4-H7) would exhibit characteristic splitting patterns (doublets and triplets) reflecting their coupling. Similarly, the three protons on the thiophene ring will show a distinct set of doublet of doublets or triplet patterns based on their coupling constants.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display 13 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 180-190 ppm. The carbons of the indole and thiophene rings would appear in the aromatic region (δ 100-145 ppm). Two-dimensional NMR techniques, such as HMQC and HMBC, would be crucial for unambiguously assigning each proton signal to its corresponding carbon and confirming the connectivity between the indole and thenoyl fragments through the carbonyl bridge.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| C=O | - | 180 - 190 |

| Indole N-H | 11.0 - 12.0 | - |

| Indole C2 | ~8.0 - 8.5 | ~135 - 140 |

| Indole C3 | - | ~115 - 120 |

| Indole C3a | - | ~125 - 130 |

| Indole C4 | ~7.5 - 8.0 | ~120 - 125 |

| Indole C5 | ~7.1 - 7.3 | ~120 - 125 |

| Indole C6 | ~7.1 - 7.3 | ~120 - 125 |

| Indole C7 | ~7.5 - 7.8 | ~110 - 115 |

| Indole C7a | - | ~135 - 140 |

| Thiophene C2' | - | ~140 - 145 |

| Thiophene C3' | ~7.2 - 7.5 | ~125 - 130 |

| Thiophene C4' | ~7.0 - 7.2 | ~127 - 132 |

| Thiophene C5' | ~7.6 - 7.9 | ~130 - 135 |

Note: These are estimated values based on data for 1H-indole and substituted thiophenes. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₃H₉NOS), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion [M]⁺.

Upon electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway would likely be the cleavage of the bond between the carbonyl group and the indole ring (alpha-cleavage), leading to the formation of a stable thenoyl cation (m/z 111) and an indolyl radical, or vice-versa. The thenoyl cation is a characteristic fragment for compounds containing this moiety nih.gov. Further fragmentation of the indole portion could also be observed, consistent with known fragmentation patterns of indole derivatives nist.gov.

Expected Key Fragments in Mass Spectrum

| m/z | Proposed Fragment Structure | Significance |

| 227 | [C₁₃H₉NOS]⁺ | Molecular Ion (M⁺) |

| 111 | [C₅H₃OS]⁺ | Thenoyl cation |

| 116 | [C₈H₆N]⁺ | Indolyl fragment |

| 83 | [C₄H₃S]⁺ | Thienyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands.

A sharp, strong absorption band is expected in the region of 1630-1680 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone chemicalbook.com. The N-H stretching vibration of the indole ring should appear as a distinct, relatively sharp band around 3300-3400 cm⁻¹ mdpi.comresearchgate.net. The aromatic C-H stretching vibrations of both the indole and thiophene rings would be observed just above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ would contain several bands corresponding to the C=C stretching vibrations within the aromatic rings. Finally, characteristic C-S stretching vibrations from the thiophene ring may be observed in the fingerprint region (below 1000 cm⁻¹).

Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Ketone C=O | Stretch | 1630 - 1680 |

| Aromatic C=C | Stretch | 1400 - 1600 |

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing

X-ray diffraction analysis of a single crystal provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, its solid-state properties can be inferred from related structures.

The crystal packing would be governed by a combination of intermolecular forces. The most significant interaction is expected to be hydrogen bonding between the N-H group of the indole ring of one molecule and the carbonyl oxygen atom of a neighboring molecule (N-H···O=C). This type of interaction is a common and robust supramolecular synthon in indole derivatives, often leading to the formation of chains or dimers in the crystal lattice nih.govnih.gov.

Exploration of Biological Activities and Molecular Mechanisms in Vitro and Preclinical Research Focus

Investigations into Antiproliferative and Anticancer Activities in Cell Lines

Derivatives built upon the indole-thiophene framework have demonstrated notable antiproliferative and anticancer activities across a range of human tumor cell lines. Research has shown that these compounds can selectively target cancer cells, inhibiting their growth and proliferation. For instance, certain arylthioindole (ATI) derivatives are potent inhibitors of cancer cell growth, with some proving more powerful than established agents like vinblastine (B1199706) and paclitaxel. nih.gov Similarly, newly synthesized derivatives of (methylene)bis(2-(thiophen-2-yl)-1H-indole) exhibit selective cytotoxicity against the HCT-116 colon cancer cell line. nih.gov

Studies on nortopsentin analogues, which incorporate an indolyl-thiazole structure, showed significant antiproliferative effects against the NCI's full panel of approximately 60 human tumor cell lines, with GI50 (50% growth inhibition) values ranging from low micromolar to nanomolar levels. mdpi.comresearchgate.net The most sensitive cell lines to these specific analogues were leukemia K-562 and SR cells. mdpi.com Other related structures, such as 5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones, have also shown potent growth inhibition against melanoma, leukemia, and ovarian cancer cell lines. nih.gov

A primary mechanism behind the anticancer activity of these compounds is their ability to modulate the cell cycle, often leading to arrest at critical checkpoints. This disruption prevents cancer cells from completing division and proliferation. For example, active derivatives of (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline (B41778) were found to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov

Similarly, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been shown to arrest HeLa cells in the G2/M phase, an effect that precedes cell death. rsc.org Nortopsentin analogues, another class of indole-based compounds, induce a concentration-dependent accumulation of human hepatoma HepG2 cells in the subG0/G1 phase, while confining the remaining viable cells to the G2/M phase. mdpi.comresearchgate.net This interference with mitotic progression is a key factor in the antiproliferative effects observed. nih.gov

Several indole-based compounds exert their anticancer effects by targeting tubulin, a critical protein for microtubule formation and cell division. By inhibiting tubulin polymerization, these molecules disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis. Arylthioindole (ATI) derivatives are recognized as potent inhibitors of tubulin polymerization, binding specifically to the colchicine (B1669291) site on β-tubulin. nih.gov

Further studies have identified new indole-bearing analogues that potently inhibit tubulin polymerization. nih.gov For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed as tubulin polymerization inhibitors, with mechanistic studies confirming that the most potent compound in the series inhibited tubulin polymerization in a manner consistent with colchicine. rsc.org Combretastatin analogues that incorporate an indole (B1671886) moiety in place of the traditional A-ring also function as inhibitors of tubulin polymerization by binding to the colchicine site at the interface of α- and β-tubulin. nih.gov

The biological activity of indole-thiophene derivatives also extends to interactions with specific enzymes implicated in cancer and inflammation. A notable example is the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and a key player in inflammatory pathways that can promote cancer growth.

A series of synthesized 5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones were evaluated for their anticancer properties. nih.gov Molecular docking studies of the most active compounds from this series indicated that they are ligands for COX-2, forming strong hydrophobic and hydrogen bonding interactions within the enzyme's active site. nih.gov This suggests that these molecules represent a class of anticancer agents that may also possess anti-inflammatory properties through COX-2 inhibition. nih.gov

The anticancer mechanisms of these compounds involve the modulation of crucial genes and proteins that regulate cell growth and death. Research into (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives revealed their ability to alter the expression of microRNAs (miRNAs) and key regulatory proteins. nih.gov Specifically, these active derivatives were found to significantly increase the expression of tumor-suppressing miRNAs, miR-30C and miR-107, while simultaneously causing a substantial decrease in the levels of the oncogenic miR-25. nih.gov

Furthermore, these compounds were shown to downregulate the expression of the proto-oncogene c-Myc. nih.gov The c-Myc protein is a critical driver of cell proliferation and is often dysregulated in cancer. Its repression is a key goal in cancer therapy. nih.gov The tumor suppressor protein p53 is a known negative regulator of c-Myc, and this regulation can be mediated through the induction of specific miRNAs, such as miR-145. nih.gov While the direct interaction of 1H-indol-3-yl(thiophen-2-yl)methanone with p53 is not fully detailed, the observed downregulation of c-Myc aligns with established anticancer pathways. nih.govmdpi.com

In Vitro Antimicrobial Research: Antibacterial and Antifungal Mechanisms

The indole scaffold is a key component in compounds exhibiting a broad spectrum of antimicrobial activities. Research into derivatives containing the indole-thiophene or related indole-thiazole structures has identified potent antibacterial and antifungal agents. A study of 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with Salmonella Typhimurium being the most sensitive strain. mdpi.com Three of these compounds were more potent against methicillin-resistant Staphylococcus aureus (MRSA) than the antibiotic ampicillin. mdpi.com

Docking studies suggest that the antibacterial action of these indole-thiazole compounds may stem from the inhibition of MurB, an enzyme essential for peptidoglycan biosynthesis in bacteria. mdpi.com The antifungal activity, which in some cases exceeded that of reference drugs bifonazole (B1667052) and ketoconazole, was proposed to be linked to the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane synthesis. mdpi.com Other research has identified 3-substituted-1H-imidazol-5-yl-1H-indoles with potent activity against MRSA and selective antifungal properties against Cryptococcus neoformans. nih.gov Additionally, certain 2-thioxo-4-thiazolidinone derivatives containing the indole moiety have demonstrated weak to moderate antifungal activity against Candida species. mdpi.com

In Vitro Antiviral Research: Mechanisms of Action

Derivatives of the indole structure have been investigated for their potential as antiviral agents, showing promising activity against several significant human pathogens. A series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives were identified as novel dual inhibitors of respiratory syncytial virus (RSV) and influenza A virus (IAV). nih.gov

Mechanistic studies on these compounds revealed distinct modes of action against RSV. nih.govsemanticscholar.org One derivative was found to act as an inhibitor of membrane fusion, preventing the virus from entering host cells. nih.govsemanticscholar.org Another derivative functioned at a later stage, interfering with the replication and transcription of the RSV genome after the virus has already entered the cell. nih.govsemanticscholar.org Further research on related indole-based compounds confirmed antiviral potencies against multiple strains of influenza A (H1N1, H3N2, H5N1) and influenza B viruses in cell culture. researchgate.net

Inhibition of Viral Replication

Derivatives of the indole scaffold have demonstrated notable potential as inhibitors of viral replication. Specifically, a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides were identified as dual inhibitors of Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). nih.gov Thirty-five such derivatives were synthesized and evaluated, with several compounds exhibiting potent activity against both viruses, showing EC50 values in the low micromolar to sub-micromolar range. nih.gov Further research into this class of compounds revealed their ability to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.gov A screen of 103 of these acetamide (B32628) derivatives identified five candidates that effectively inhibited SARS-CoV-2 RdRp with EC50 values between 1.41 and 3.07 μM. nih.gov The most promising of these, compound 6-72-2a, displayed an EC50 of 1.41 μM and a high selectivity index of over 70.92. nih.gov These compounds were also found to be effective against other human coronaviruses, HCoV-OC43 and HCoV-NL63. nih.gov

In the context of Flaviviridae viruses, novel pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have been designed as metal-chelating inhibitors targeting RNA replication. mdpi.com These compounds were rationally designed to target the RNA-dependent RNA polymerase (RdRp). mdpi.com One derivative, with a nitro substitution at position 6 of the indole ring, showed significant potency against HCV genotypes 1b and 1a, with EC50 values of 1.6 μM and 2.57 μΜ, respectively. mdpi.com

Additionally, research into 1,3,4-oxadiazole (B1194373) derivatives containing an indole moiety has identified potent inhibitors of HIV-1 Tat-mediated viral transcription. researchgate.net Two compounds, in particular, demonstrated strong inhibitory effects on HIV-1 infectivity with EC50 values of 0.17 μM and 0.24 μM. researchgate.net These compounds were found to specifically interfere with the viral transcriptional step. researchgate.net

Anti-inflammatory Research (Excluding In Vivo Clinical Data)

The indole nucleus is a core component of many compounds with anti-inflammatory properties. orientjchem.org A synthetic small molecule, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), has been shown to scavenge free radicals and inhibit lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) generation and nitric oxide (NO) release in RAW-264.7 cells without cytotoxicity. nih.gov HMPH also inhibited lipid peroxidation with an IC50 of 135 ± 9 μM and significantly reduced LPS-induced TNF-α release in mouse peritoneal macrophages and human peripheral blood mononuclear cells (PBMCs) at concentrations greater than 50 μM. nih.gov

Derivatives of aryl (4-aryl-1H-pyrrol-3-yl) (thiophen-2-yl) methanone (B1245722) have also been investigated for their anti-inflammatory potential. nih.govresearchgate.net In vitro studies showed that one such derivative, PY5, exhibited good anti-inflammatory activity with an IC50 value of 9.54 μM for COX-1 inhibition, which is comparable to the standard drug diclofenac (B195802) (IC50 of 8.74 μM). nih.gov

Furthermore, various indole derivatives have been reported to possess a wide spectrum of biological activities, including anti-inflammatory effects. orientjchem.org The discovery of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), spurred further exploration of the indole nucleus for its anti-inflammatory potential. orientjchem.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

Impact of Indole Ring Substitutions on Activity

Structure-activity relationship (SAR) studies have provided valuable insights into how substitutions on the indole ring influence the biological activity of this compound analogs and related indole derivatives.

In a series of 3-substituted 1H-indole-2-carboxylic acid derivatives designed as CysLT1 selective antagonists, the nature and position of substituents on the indole ring were found to be critical for activity. researchgate.net For instance, fluorine-substituted derivatives were generally more potent than their chlorine-substituted counterparts. researchgate.net Substitutions at the 4-position of the indole ring were found to be the least favorable for activity. researchgate.net Conversely, derivatives with a methoxy (B1213986) group substituted at the 7-position of the indole ring exhibited the most favorable activity. researchgate.net

In another study focusing on pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives as inhibitors of Flaviviridae viruses, the introduction of a nitro group at the 6-position of the indole core resulted in a compound with an EC50 of 1.6 μM against HCV genotype 1b. mdpi.com This highlights the significant impact of electron-withdrawing groups at specific positions on the indole ring.

The position of functional groups on the indole ring also affects the yield of synthesis for certain thieno[2,3-b]indole analogs, with substitutions at the C-5, C-6, and C-7 positions giving good yields, while a substituent at the C-4 position dramatically decreased the yield. nih.gov

Influence of Thiophene (B33073) Ring Substitutions on Activity

The substitution pattern on the thiophene ring also plays a crucial role in the biological potency of these compounds. In a series of thienylethanolamines, varying the substituents on the thiophene ring led to derivatives with marked antihypertensive activity. researchgate.net

Oxidation of the sulfur atom within the thiophene rings of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives significantly alters their optical and electronic properties. mdpi.com This modification leads to noticeable shifts in both absorption and emission maxima to longer wavelengths. mdpi.com

Role of the Methanone Bridge in Molecular Recognition

The methanone bridge, which connects the indole and thiophene rings, is a key structural feature that influences the molecule's conformation and its interaction with biological targets. The geometry around the sulfur atom in a related compound, phenyl(1-phenylsulfonyl-1H-indol-3-yl)methanone, is described as distorted tetrahedral. nih.gov The phenyl rings in (phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone form dihedral angles of 86.28° and 51.91° with the indole ring system, and the two phenyl rings are inclined at an angle of 42.16°. nih.gov This specific spatial arrangement, dictated by the methanone linker, is critical for how the molecule fits into the binding pocket of a protein.

The planarity and configuration of related structures, such as (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile, which assumes an approximately planar Z configuration, are also influenced by the nature of the bridge between the two ring systems. nih.gov

Emerging Applications in Material Science and Analytical Chemistry

Potential in Organic Electronic Materials

The core structure of 1H-indol-3-yl(thiophen-2-yl)methanone, which combines indole (B1671886) and thiophene (B33073), is foundational to a class of organic materials being explored for their semiconducting properties. Thiophene-based π-conjugated organic molecules and polymers are of considerable research interest for their potential use as organic semiconductors. The inclusion of sulfur-containing heterocycles like thiophene is a well-established strategy in the pursuit of novel materials for organic electronics.

Derivatives containing the indole-thiophene scaffold have shown promise as active components in organic thin-film transistors (OTFTs). For instance, thiophene-functionalized triindole derivatives have been synthesized and have demonstrated p-type semiconductor properties. The performance of these materials in OTFTs is influenced by molecular structure, such as the length of alkyl chains attached to the indole nitrogen, which affects the crystallinity and morphology of thin films. In some cases, hole mobility values up to 5 × 10⁻⁴ cm² V⁻¹ s⁻¹ have been achieved.

Furthermore, the strategic modification of the indole-thiophene backbone can lead to materials with varied charge-transport capabilities. For example, thiophene-S,S-dioxidized indophenines, which are structurally related, have been reported as n-channel semiconductors for OTFTs. These compounds exhibit unipolar n-type semiconductor behavior with electron mobilities in the range of 10⁻² to 10⁻¹ cm² V⁻¹ s⁻¹. This suggests that the this compound framework could be chemically modified to produce either p-type or n-type semiconductors, making it a versatile building block for a range of organic electronic devices.

Below is a table summarizing the performance of some representative indole-thiophene derivatives in organic electronic devices.

| Compound Type | Application | Charge Carrier Type | Mobility (cm² V⁻¹ s⁻¹) |

| Thiophene-functionalized Triindoles | OTFT | p-type (hole) | up to 5 × 10⁻⁴ |

| Thiophene-S,S-dioxidized Indophenines | OTFT | n-type (electron) | 0.01 - 0.1 |

| Oligofluorene−Thiophene Derivatives | OTFT | p-type (hole) | up to 0.12 |

This table is generated based on data for structurally related compounds to illustrate the potential of the this compound scaffold.

Applications in Analytical Methodologies

The indole scaffold is a key component in the design of small-molecule fluorescent chemosensors for molecular recognition and imaging. rsc.org Indole and its derivatives possess inherent fluorescence due to their electron-rich π-excessive system, making them suitable for use as signaling units in chemosensors. sjp.ac.lk These sensors can detect a variety of cations and anions. sjp.ac.lk The selectivity of indole-based chemosensors can be enhanced by introducing electron-rich species to the molecule. sjp.ac.lk

The structure of this compound, containing heteroatoms such as nitrogen from the indole and sulfur from the thiophene, provides potential coordination sites for analytes. This makes it a promising candidate for the development of fluorogenic and chromogenic chemosensors. rsc.org These chemosensors function by exhibiting a measurable change in their fluorescence or color upon binding with a specific analyte. sjp.ac.lkresearchgate.net

Indole-based chemosensors have been successfully developed for the detection of various metal ions, including Cu²⁺, Fe³⁺, Al³⁺, and Cr³⁺. sjp.ac.lkbohrium.com The sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET), which are modulated by the interaction of the sensor molecule with the target analyte. For example, an indole-functionalized Rhodamine-based probe has been shown to exhibit a "turn-on" fluorescence response to trivalent metal cations (Al³⁺, Fe³⁺, and Cr³⁺) as a result of the spirolactam ring opening upon protonation, which is facilitated by the hydrolysis of the metal ions. bohrium.com

The design of a chemosensor typically involves a binding unit that recognizes the analyte and a signaling unit that produces a detectable response. sjp.ac.lk In the case of this compound, the indole or thiophene rings could act as the signaling fluorophore, while functional groups could be introduced to serve as the binding site for specific analytes. The interaction with the analyte would then modulate the photophysical properties of the core structure, leading to a detectable signal.

The table below provides examples of indole-based chemosensors and their analytical performance for the detection of different metal ions.

| Sensor Type | Target Analyte(s) | Sensing Mechanism | Limit of Detection (LOD) |

| Indole-coupled diaminomaleonitrile | OCl⁻, Zn²⁺, Mn²⁺ | Chemodosimetric/Chelation | 2.8 µM (for OCl⁻) |

| Rhodamine B-indole based probe | Al³⁺, Fe³⁺, Cr³⁺ | FRET | Not Specified |

| 1H-indole-2,3-dione based sensor | Fe³⁺ | Absorption enhancement | 17.8 µM |

This table is generated based on data for various indole-based chemosensors to illustrate the potential applications of the this compound structure in analytical methodologies.

Future Research Perspectives and Challenges

Development of Novel Synthetic Methodologies

A significant area for future research lies in the creation of innovative and efficient synthetic pathways to access 1H-indol-3-yl(thiophen-2-yl)methanone and its derivatives. While classical methods like Friedel-Crafts acylation of indole (B1671886) with thenoyl chloride are feasible, they often suffer from issues with regioselectivity and harsh conditions. The development of more sophisticated and greener alternatives is paramount.

Future efforts should focus on:

Transition Metal Catalysis : Palladium-catalyzed carbonylative C-H activation of the indole C3 position with thiophene-based reagents represents a modern and powerful approach. researchgate.net Recent advances in palladium catalysis have enabled the direct carbonylation of indoles with various coupling partners, offering a more efficient route to 3-acylindoles. researchgate.netbeilstein-journals.org

Photoredox Catalysis : The use of visible-light photoredox catalysis for the acylation of indoles is an emerging green methodology. This approach could provide a mild and highly selective pathway to the target compound, avoiding the need for expensive or toxic reagents. beilstein-journals.org

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis would be a significant step towards the large-scale and sustainable production of this compound class.

Multicomponent Reactions (MCRs) : Designing one-pot, multicomponent reactions that assemble the final product from simple precursors would drastically improve synthetic efficiency, reduce waste, and facilitate the rapid generation of a diverse library of analogues. nih.govnih.gov

| Methodology | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Classical Friedel-Crafts Acylation | Electrophilic acylation of indole using a Lewis acid catalyst and thenoyl chloride. | Well-established, straightforward concept. | Harsh conditions, potential for side products (N-acylation, di-acylation), catalyst waste. |

| Palladium-Catalyzed Carbonylative Coupling | Direct C-H carbonylation of indole with a thiophene (B33073) coupling partner (e.g., boronic acid) and CO gas. researchgate.net | High regioselectivity for C3, broad substrate scope, milder conditions than classical methods. beilstein-journals.org | Requires specialized equipment for handling CO, catalyst cost and removal. |

| Photoredox Catalysis | Visible-light mediated acylation using a photocatalyst. beilstein-journals.org | Extremely mild conditions, high functional group tolerance, environmentally friendly. | Substrate scope may be limited, optimization of reaction conditions can be complex. |

| Flow Chemistry | Synthesis performed in a continuous-flow microreactor system. | Enhanced safety, precise control over reaction parameters, improved scalability and reproducibility. | Initial investment in specialized equipment, potential for channel clogging. |

In-Depth Mechanistic Elucidation of Biological Activities

The structural similarity of this compound to known bioactive 3-aroylindoles suggests it may possess significant biological activity, particularly as an anticancer agent. nih.govbenthamscience.com Many 3-aroylindoles function as potent antimitotic agents by inhibiting tubulin polymerization. nih.govresearchgate.net Therefore, a crucial area of future research will be to determine if the title compound shares this mechanism and to explore other potential biological targets.

Key research directions include:

Anticancer Activity Screening : Initial studies should involve screening against a panel of human cancer cell lines to identify sensitive cancer types.

Mechanism of Action Studies : If antiproliferative activity is confirmed, mechanistic studies will be essential. These should include:

Tubulin Polymerization Assays : To determine if the compound inhibits microtubule formation, a hallmark of many 3-aroylindole anticancer agents. nih.gov

Cell Cycle Analysis : To investigate if the compound causes cell cycle arrest, for instance at the G2/M phase, which is characteristic of antimitotic agents. nih.govnih.gov

Kinase Inhibition Profiling : Indole scaffolds are present in many kinase inhibitors; therefore, screening against a panel of cancer-relevant kinases (e.g., VEGFR, EGFR) is warranted. benthamscience.comrsc.org

Apoptosis Induction : Assessing the compound's ability to trigger programmed cell death through pathways like the upregulation of p53 or modulation of Bcl-2 family proteins. nih.govmdpi.com

Anti-inflammatory Potential : Given that many indole derivatives exhibit anti-inflammatory effects, it would be valuable to investigate the compound's ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines like TNF-α. manipal.eduresearchgate.net

| Potential Biological Activity | Hypothesized Target/Mechanism | Experimental Approach |

|---|---|---|

| Anticancer | Tubulin Polymerization Inhibition nih.govresearchgate.net | In vitro tubulin polymerization assays; immunofluorescence microscopy of cellular microtubules. |

| Anticancer | Cell Cycle Arrest nih.govnih.gov | Flow cytometry analysis of cell cycle distribution. |

| Anticancer | Kinase Inhibition (e.g., VEGFR) rsc.org | Biochemical kinase activity assays; cellular assays for downstream signaling. |

| Anti-inflammatory | COX Enzyme Inhibition researchgate.net | In vitro COX-1/COX-2 inhibition assays. |

| General | Apoptosis Induction mdpi.com | Annexin V/PI staining; Western blot for caspase activation and Bcl-2 family proteins. |

Exploration of New Chemical Space through Diversification

Systematic structural modification of the this compound scaffold is essential for establishing a clear structure-activity relationship (SAR) and optimizing its therapeutic properties. Future research should focus on creating a library of analogues by modifying the indole core, the thiophene ring, and the carbonyl linker.

Key diversification strategies include:

Indole Ring Modification : SAR studies on related 3-aroylindoles have shown that substitutions on the indole ring significantly impact activity. nih.gov Future work should explore the introduction of various substituents (e.g., methoxy (B1213986), halogens, alkyl groups) at positions C4, C5, C6, and C7. Furthermore, substitution at the N1 position with alkyl, acyl, or carbamate groups could improve potency and physicochemical properties. nih.govresearchgate.net

Thiophene Ring Modification : The electronic and steric properties of the thiophene ring can be tuned by adding substituents at its C3, C4, and C5 positions. This could enhance target binding and modulate metabolic stability.

Carbonyl Linker Modification : The carbonyl group serves as a critical linker and hydrogen bond acceptor. However, studies have shown it can be replaced by other functionalities, such as an oxime, hydrazone, or even a sulfide or ether linkage, potentially improving potency or altering the mechanism of action. nih.govmanipal.edu

| Modification Site | Rationale | Examples of Substituents/Modifications |

|---|---|---|

| Indole N1-Position | Improve potency, solubility, and metabolic stability. nih.gov | -H, -CH₃, -CH₂CH₃, -C(O)CH₃, Carbamates |

| Indole C5-Position | Modulate electronic properties and target interactions. | -H, -F, -Cl, -OCH₃, -NO₂ |

| Thiophene Ring | Alter steric and electronic profile to enhance binding affinity. | Substituents at C4' or C5' (e.g., -CH₃, -Br) |

| Carbonyl Linker | Explore alternative hydrogen bonding patterns and chemical stability. nih.gov | C=O, C=N-OH (Oxime), C=N-NH₂ (Hydrazone), -S-, -O- |

Advanced Computational Design of Analogues

To guide the synthetic efforts and accelerate the discovery of potent analogues, advanced computational methods should be employed. These in silico techniques can rationalize existing SAR data, predict the activity of new designs, and optimize for drug-like properties, thereby reducing the time and cost associated with experimental work.

Future computational research should encompass:

Molecular Docking : If a biological target is identified (e.g., the colchicine (B1669291) site of tubulin), molecular docking can be used to predict the binding modes of this compound and its analogues. This can provide insights into key interactions and guide the design of new derivatives with improved affinity. benthamdirect.com

Quantitative Structure-Activity Relationship (QSAR) : By building a QSAR model from a series of synthesized analogues and their measured biological activities, it becomes possible to predict the potency of virtual compounds. This allows for the prioritization of the most promising candidates for synthesis. benthamdirect.com

Pharmacophore Modeling : This approach identifies the essential 3D arrangement of chemical features required for biological activity. The resulting model can be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity. benthamdirect.com

In Silico ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues is crucial. Early-stage computational ADMET analysis helps to eliminate compounds with poor pharmacokinetic profiles or potential toxicity issues, focusing resources on candidates with a higher probability of success. nih.govresearchgate.net

| Technique | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting binding orientation and affinity of analogues within a protein target's active site. benthamdirect.com | Identification of key ligand-receptor interactions; prioritization of compounds based on predicted binding energy. |

| 3D-QSAR | Developing a statistical model that correlates 3D molecular properties with biological activity. benthamdirect.com | Predictive model for the activity of unsynthesized analogues; graphical maps indicating favorable/unfavorable regions for substitution. |

| Pharmacophore Modeling | Identifying the essential chemical features (e.g., H-bond donors/acceptors, hydrophobic centers) for activity. | A 3D query for virtual screening to find novel scaffolds. |

| In Silico ADMET | Predicting pharmacokinetic and toxicity properties (e.g., solubility, permeability, metabolic stability). nih.gov | Early identification and filtering of compounds with poor drug-like properties. |

Q & A

Q. What are the established synthetic routes for 1H-indol-3-yl(thiophen-2-yl)methanone?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation, where indole derivatives react with thiophene carbonyl chlorides. For example:

- Step 1: React 1H-indole with thiophene-2-carbonyl chloride in anhydrous dichloromethane using AlCl₃ as a catalyst at 0–5°C for 4–6 hours .

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields range from 60–75% depending on substituent steric effects .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray crystallography: SHELX software refines crystal structures to determine bond angles/planarity (e.g., C3–C2–S1 angle: 112.5°) .

- Spectroscopy:

- ¹H/¹³C NMR: Peaks at δ 7.45–8.23 ppm confirm aromatic protons; carbonyl (C=O) appears at ~190 ppm .

- GC-MS: Fragmentation patterns (e.g., m/z 394.4 [M⁺]) validate molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal assays: Compare results from in vitro (e.g., cytotoxicity assays) and in silico (docking studies targeting cannabinoid receptors) .

- Control experiments: Test structural analogs (e.g., tetramethylcyclopropyl or adamantyl substitutions) to isolate functional group contributions .

Example Discrepancy:

Antimicrobial activity in PubChem (LogP = 2.8) vs. lower activity in synthetic analogs . Hypothesis: Thiophene ring polarity modulates membrane permeability.

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

- QSAR modeling: Use descriptors like topological polar surface area (TPSA ~50 Ų) and LogP (~3.2) to predict blood-brain barrier penetration .

- Molecular docking: Target CB1 receptors (PDB ID: 5TGZ) with AutoDock Vina; binding affinity (ΔG ≈ -9.2 kcal/mol) correlates with in vivo neuroactivity .

Q. How are spectroscopic artifacts mitigated during purity analysis?

Methodological Answer:

- Multi-method validation: Combine GC-MS (for volatile impurities) and LC-HRMS (for non-volatile byproducts) .

- Isotopic labeling: Use ¹³C-labeled indole precursors to track unexpected side reactions (e.g., dimerization during acylation) .

Q. What are optimal crystallization conditions for X-ray studies?

Methodological Answer:

Q. How does the thiophene ring orientation affect electronic properties?

Methodological Answer:

- DFT calculations: At B3LYP/6-311+G(d,p) level, the thiophene’s dihedral angle (25° relative to indole) reduces conjugation, lowering HOMO-LUMO gap (~4.1 eV) .

- Cyclic voltammetry: Oxidation peaks at +1.2 V (vs. Ag/AgCl) correlate with electron-donating thiophene effects .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to design follow-up experiments?

Methodological Answer:

- Dose-response curves: Test IC₅₀ across 5–100 µM in multiple cell lines (e.g., HeLa vs. HEK293) to assess selectivity .

- Mechanistic studies: Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.